molecular formula C9H9ClO2 B184251 2-Chloro-1-(4-methoxyphenyl)ethanone CAS No. 2196-99-8

2-Chloro-1-(4-methoxyphenyl)ethanone

Cat. No.: B184251
CAS No.: 2196-99-8
M. Wt: 184.62 g/mol
InChI Key: MCRINSAETDOKDE-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Phenacyl Halides in Modern Organic Synthesis

Halogenated phenacyl halides, a class to which 2-Chloro-1-(4-methoxyphenyl)ethanone belongs, are recognized as highly useful building blocks in organic synthesis. nih.gov Their high reactivity and the capacity for selective transformations with a wide array of reagents make them valuable intermediates. nih.gov This class of compounds, more broadly known as α-haloketones, features a halogen atom positioned on the carbon atom adjacent to the carbonyl group, a structural motif that imparts significant reactivity.

These compounds are crucial starting materials for creating a multitude of heterocyclic compounds, which are structures integral to many pharmaceutical and biologically active molecules. nih.gov The dual reactivity of the carbonyl group and the labile carbon-halogen bond allows for a range of synthetic manipulations, including nucleophilic substitution reactions at the alpha-carbon and various condensation reactions at the carbonyl group.

Furthermore, aryl halides are among the most important building blocks in organic chemistry, serving as foundational materials for numerous metal-mediated cross-coupling reactions. nih.gov The ability to selectively replace a halogen atom makes these compounds key for late-stage molecular modifications, a critical strategy in drug discovery and development. nih.gov

The Broader Significance of Aryl Ketones in Contemporary Chemical and Biological Investigations

Aryl ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring and an alkyl or another aryl group. fiveable.menumberanalytics.com They are fundamental synthons in organic chemistry, serving as versatile precursors for a vast number of more complex molecules, including pharmaceuticals, fragrances, and other fine chemicals. fiveable.menih.gov Their synthesis is a key transformation, often achieved through methods like the Friedel-Crafts acylation. fiveable.me

The significance of aryl ketones extends deeply into medicinal chemistry and drug design. numberanalytics.com Aromatic heterocycles, frequently synthesized from aryl ketone precursors, are highly privileged structures in drug discovery and are found in a multitude of biologically active compounds. nih.gov The ketone functional group itself can play a critical role in a drug's pharmacological profile by interacting with biological targets. numberanalytics.com Moreover, aryl ketones are key intermediates in the synthesis of pharmacologically significant structures like 1,3-dihydroisobenzofurans and 2,3-dihydrobenzofurans, which are present in many natural products and bioactive compounds. researchgate.net

Current Academic Trajectories and Research Focus on this compound

Current research involving this compound primarily leverages its status as a reactive intermediate. The compound's structure features a methoxy-substituted phenyl ring, which influences its electronic properties and reactivity, and a chloroacetyl group that serves as a key functional handle for synthetic elaboration.

Academic investigations utilize this compound as a starting material for creating more elaborate molecular frameworks. For instance, it is used in the synthesis of ether-linked bi-aryl ketones, such as 1-(4-methoxyphenyl)-2-phenoxyethanone, through reactions with phenols. rsc.org This demonstrates its utility in forging new carbon-oxygen bonds, a common step in the assembly of complex organic molecules. The reactivity of the α-chloro position allows for its displacement by various nucleophiles, paving the way for the introduction of diverse functional groups.

The tables below summarize the key identifiers and physical properties of this compound.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉ClO₂ nih.govscbt.com
Molecular Weight184.62 g/mol nih.govscbt.com
CAS Number2196-99-8 nih.govscbt.comsigmaaldrich.com
Physical FormPale yellow to beige crystalline powder or solid sigmaaldrich.comechemi.com
Melting Point98-100 °C echemi.com
IUPAC NameThis compound nih.govsigmaaldrich.com

Synonyms for this compound

SynonymSource
4-Methoxyphenacyl chloride nih.govechemi.com
2-Chloro-4'-methoxyacetophenone nih.govechemi.com
p-Methoxyphenacyl chloride nih.gov
4-(CHLOROACETYL)ANISOLE nih.gov
ethanone (B97240), 2-chloro-1-(4-methoxyphenyl)- nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-methoxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRINSAETDOKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862865
Record name 2-Chloro-1-(4-methoxyphenyl)ethan-1-one
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2196-99-8
Record name 2-Chloro-1-(4-methoxyphenyl)ethanone
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Record name p-Methoxyphenacyl chloride
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Record name 2196-99-8
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Record name 2-Chloro-1-(4-methoxyphenyl)ethan-1-one
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Advanced Synthetic Methodologies and Route Design for 2 Chloro 1 4 Methoxyphenyl Ethanone

Direct Halogenation Protocols

Direct halogenation methods offer a straightforward approach to 2-Chloro-1-(4-methoxyphenyl)ethanone, typically involving the reaction of a precursor ketone with a halogenating agent.

Alpha-Halogenation of 4-Methoxyacetophenone Precursors

The alpha-halogenation of 4-methoxyacetophenone is a common and effective method for synthesizing the target compound. This reaction involves the selective substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. libretexts.org

This process can be catalyzed by either acid or base. libretexts.org In acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, followed by the removal of an α-hydrogen to form the enol. This enol then acts as a nucleophile, attacking the halogen (such as Cl₂, Br₂, or I₂) to form the α-halo ketone. libretexts.org Kinetic studies have supported this mechanism, showing that the rate-determining step is the formation of the enol. libretexts.org

Base-promoted halogenation, on the other hand, proceeds via an enolate intermediate. libretexts.org However, this method can be prone to multiple halogenations, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. libretexts.org For the synthesis of a monohalogenated product like this compound, acidic conditions are often preferred. libretexts.org

A related reaction, the haloform reaction, occurs with methyl ketones in the presence of excess base and halogen, leading to the formation of a carboxylate and a haloform. libretexts.org

Halogenation utilizing Phenylsulfonyl Chloride

A high-yield synthesis of this compound can be achieved using phenylsulfonyl chloride (PhSO₂Cl) as the chlorinating agent. In a typical procedure, bromoacetophenone is reacted with an excess of phenylsulfonyl chloride in a suitable solvent like acetonitrile (B52724). The mixture is heated to reflux, and upon completion, a high yield of the desired product is obtained. rsc.org For instance, a reaction starting with 300 mg of bromoacetophenone and 6.0 equivalents of PhSO₂Cl in acetonitrile at 85°C for 2.5 hours resulted in a greater than 99% yield of this compound. rsc.org

Exploration of Alternative Synthetic Pathways

Beyond direct halogenation, alternative synthetic routes starting from different precursors have been developed, offering flexibility in starting material selection and potentially different impurity profiles.

Derivatization Strategies from 4-Methoxyaniline Precursors

An alternative pathway to this compound involves the derivatization of 4-methoxyaniline (p-anisidine). One such strategy proceeds through the formation of a diazonium salt. 4-methoxyaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, like hydrochloric acid, at low temperatures to form the corresponding diazonium salt. chemicalbook.comgoogle.com This intermediate is then reacted with ethyl 2-chloroacetoacetate in the presence of a base, such as sodium acetate (B1210297), to yield (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. chemicalbook.comgoogle.comgoogle.com This resulting compound serves as a precursor for further transformations to obtain the target molecule.

Another approach involves the synthesis of N-(4-methoxyphenyl)-2-chlorobenzylamine from 4-methoxyaniline and 2-chlorobenzaldehyde. prepchem.com While this specific synthesis does not directly yield the target compound, it demonstrates the utility of 4-methoxyaniline as a versatile starting material for related structures.

Comparative Syntheses of Related α-Haloacetophenones

The synthesis of α-haloacetophenones is a broad area of research with various methods applicable to a range of substituted acetophenones. These compounds are important building blocks for many pharmaceuticals. kfupm.edu.sanih.gov The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring.

For instance, the synthesis of various 2-chloro-1-phenylethanone derivatives has been reported with excellent yields using phenylsulfonyl chloride. rsc.org The table below summarizes the synthesis of several related α-haloacetophenones, highlighting the versatility of this method.

CompoundYield
2-Chloro-1-(4-fluorophenyl)ethanone>99%
2-Chloro-1-(4-chlorophenyl)ethanone>99%
1-(4-Bromophenyl)-2-chloroethanone>99%
2-Chloro-1-(4-nitrophenyl)ethanone>99%
Data sourced from a high-yielding aqueous synthesis of chloroacetophenones. rsc.org

Strategic Considerations in Synthetic Route Development

The selection of a synthetic route for this compound depends on several factors, including the availability and cost of starting materials, desired yield and purity, and scalability of the process.

Direct halogenation of 4-methoxyacetophenone is often the most direct route. However, controlling the extent of halogenation can be a challenge, particularly under basic conditions. The use of phenylsulfonyl chloride offers a highly efficient and selective method for chlorination.

Optimization of Reagent Stoichiometry and Reaction Parameters

The optimization of a chemical reaction is a systematic process aimed at identifying the experimental conditions that lead to the best possible outcome, typically maximizing yield and purity while minimizing reaction time and waste. acs.org This involves the iterative adjustment of various factors, including temperature, reaction time, and the stoichiometric ratios of reactants and catalysts. acs.org A common approach is the "one-factor-at-a-time" (OFAT) methodology, where one parameter is varied while others are kept constant to determine its optimal value. acs.org

In the synthesis of this compound, different approaches have demonstrated the impact of reagent choice and reaction conditions on the efficiency of the chlorination of the corresponding acetophenone (B1666503). For instance, the use of sulfuryl chloride as a chlorinating agent in a mixed solvent system of methanol (B129727) and ethyl acetate/dichloromethane (B109758) has been reported to produce the desired product in high yield. nih.gov

A notable high-yield synthesis involves the reaction of the starting bromo-analogue, 2-Bromo-1-(4-methoxyphenyl)ethanone, with an excess of a chloride source in an appropriate solvent. Research has shown that using 6.0 equivalents of benzenesulfonyl chloride (PhSO2Cl) in acetonitrile at reflux (85 °C) can lead to the formation of this compound in over 99% yield after a reaction time of 2.5 hours. rsc.org This demonstrates a highly optimized process for this specific transformation.

Table 1: Comparison of Synthetic Parameters for Halogen Exchange Reaction

Starting MaterialChlorinating AgentStoichiometry (Equiv.)SolventTemperatureTime (h)Yield (%)Reference
2-Bromo-1-(4-methoxyphenyl)ethanoneBenzenesulfonyl Chloride6.0Acetonitrile85 °C2.5>99% rsc.org

Integration of Sustainable Synthesis Principles: Aqueous Reaction Media

Modern synthetic chemistry increasingly emphasizes the incorporation of green or sustainable principles, which include the use of environmentally benign solvents like water. researchgate.net Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. The development of synthetic methods that are effective in aqueous media represents a significant advance in sustainability.

A highly efficient, high-yield synthesis of this compound has been successfully demonstrated in an aqueous medium. rsc.org This procedure utilizes a phase-transfer catalyst, tetrabutylammonium (B224687) chloride (n-Bu4NCl), to facilitate the reaction between the water-insoluble organic substrate and the aqueous phase. In this method, the reaction of 2-Bromo-1-(4-methoxyphenyl)ethanone with a large excess of lithium chloride (LiCl) in a biphasic system of water and dichloromethane (DCM) at room temperature provides the target compound in over 99% yield within 2 hours. rsc.org The success of this reaction highlights how phase-transfer catalysis can enable high-efficiency synthesis in aqueous systems, overcoming the solubility challenges of organic reactants.

This sustainable approach is not limited to a single substrate and has been applied to the synthesis of various substituted chloroacetophenones, consistently producing excellent yields. rsc.org

Table 2: High-Yielding Aqueous Synthesis of Substituted Chloroacetophenones

Synthesized CompoundReaction Time (h)Yield (%)
This compound2>99%
2-Chloro-1-(4-fluorophenyl)ethanone2>99%
2-Chloro-1-(4-chlorophenyl)ethanone2>99%
1-(4-Bromophenyl)-2-chloroethanone2>99%
2-Chloro-1-(4-nitrophenyl)ethanone2>99%

Data sourced from a study on aqueous synthesis. rsc.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 1 4 Methoxyphenyl Ethanone

Nucleophilic Displacement Reactions at the Alpha-Halogenated Carbon

The carbon atom adjacent to the carbonyl group and bonded to the chlorine atom is highly electrophilic. This is due to the electron-withdrawing inductive effect of both the adjacent carbonyl oxygen and the chlorine atom, making it a prime target for nucleophilic attack. These reactions typically proceed via a nucleophilic substitution mechanism, likely SN2, where a nucleophile displaces the chloride ion.

Synthesis of Ester and Amide Derivatives

Ester Derivatives: 2-Chloro-1-(4-methoxyphenyl)ethanone can be readily converted into its corresponding ester derivatives. A common method involves the reaction with a carboxylate salt, such as the sodium salt of a carboxylic acid. orgoreview.com In this SN2 reaction, the carboxylate anion acts as the nucleophile, attacking the α-carbon and displacing the chloride leaving group to form a new carbon-oxygen bond, yielding a phenacyl ester. This method is generally effective for primary alkyl halides. orgoreview.com

Amide Derivatives: The synthesis of amide derivatives follows a similar nucleophilic substitution pathway. Primary or secondary amines can act as nucleophiles, attacking the electrophilic α-carbon. hud.ac.ukresearchgate.net This reaction forms a new carbon-nitrogen bond, resulting in an α-amino ketone. A base, such as triethylamine, is often added to neutralize the hydrogen chloride generated during the reaction. hud.ac.uk The synthesis of amides from acid chlorides and amines is a highly utilized and efficient method in various fields, including the pharmaceutical industry. hud.ac.uk

Table 1: Synthesis of Ester and Amide Derivatives
Derivative TypeNucleophileGeneral ReactionKey Features
EsterCarboxylate Anion (R-COO-)R'-COCH2Cl + R-COO-Na+ → R'-COCH2O-COR + NaClSN2 mechanism; effective with primary halides. orgoreview.com
AmideAmine (R-NH2 or R2NH)R'-COCH2Cl + R2NH → R'-COCH2-NR2 + HClRequires a base to neutralize HCl; broad substrate scope. hud.ac.uk

Reactivity with Nitrogen and Sulfur Nucleophiles

Beyond simple amines, the α-halogenated carbon reacts with a variety of other nitrogen and sulfur nucleophiles, leading to a diverse range of heterocyclic and functionalized compounds.

Nitrogen Nucleophiles: Reagents like sodium azide (B81097) can be used to introduce the azido (B1232118) group, forming α-azido ketones. These intermediates are valuable precursors for synthesizing other nitrogen-containing compounds, such as α-amino ketones through reduction or various heterocycles.

Sulfur Nucleophiles: Sulfur-based nucleophiles are known to be particularly reactive. researchgate.net Thiols and their conjugate bases (thiolates) readily displace the chloride to form α-thio ketones. organic-chemistry.org Thiourea can also act as a sulfur nucleophile, leading to the formation of aminothiazole derivatives, a common scaffold in medicinal chemistry. nih.gov The high nucleophilicity of sulfur compounds makes these reactions efficient. organic-chemistry.org For some S-nitrosothiols, the reactivity sequence of sulfur nucleophiles has been established as: SO₃²⁻ > MeS⁻ > S₂O₃²⁻ ≫ SC(NH₂)₂ > SCN⁻. alfa-chemistry.com

Table 2: Reactivity with Selected Nucleophiles
Nucleophile TypeExample ReagentProduct TypeSignificance
NitrogenSodium Azide (NaN3)α-Azido ketonePrecursor for α-amino ketones and N-heterocycles.
SulfurThiourea (SC(NH2)2)Aminothiazole derivativeImportant heterocyclic core structure. nih.gov
SulfurSodium Thiolate (RSNa)α-Thio ketoneUtilizes the high nucleophilicity of sulfur. organic-chemistry.org

Transformations Involving the Carbonyl Functionality

The carbonyl group in this compound is a site for both reduction and condensation reactions, enabling significant structural modifications.

Exploration of Condensation Pathways

The presence of α-hydrogens (on the chloromethyl group) and the carbonyl group allows this compound to participate in condensation reactions, most notably the aldol (B89426) condensation.

Aldol Condensation: Under basic conditions, a base can abstract a proton from the α-carbon to form an enolate. magritek.com This enolate can then act as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone molecule. While self-condensation is possible, "crossed" aldol condensations with a non-enolizable aldehyde are more common to avoid a mixture of products. masterorganicchemistry.com For example, reacting this compound with a non-enolizable aldehyde like benzaldehyde (B42025) in the presence of a base would lead to an α,β-unsaturated ketone after a dehydration step. A similar reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone (B3395972) is a well-documented example of a base-catalyzed aldol condensation. magritek.comazom.com More advanced rhodium-catalyzed cascade reactions involving C-H activation and subsequent intramolecular aldol condensation can lead to complex structures like cyclopentenones. acs.org

Electrophilic and Nucleophilic Aromatic Transformations of the Methoxy-Substituted Phenyl Moiety

The reactivity of the aromatic ring is governed by the electronic effects of its two substituents: the activating methoxy (B1213986) group (-OCH₃) and the deactivating chloroacetyl group (-COCH₂Cl).

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions on this molecule is a result of the competing directing effects of the substituents.

Methoxy Group (-OCH₃): This group is a strong activating group and an ortho, para-director. It donates electron density to the ring via resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). quora.comquora.com

Chloroacetyl Group (-COCH₂Cl): This group is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. libretexts.orgmasterorganicchemistry.com

In a competition, the powerful activating effect of the methoxy group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group (C3 and C5). The para position (C4) is already occupied. In the nitration of the similar compound 4-methoxyacetophenone, the sole product formed is 4-methoxy-3-nitroacetophenone, demonstrating that substitution occurs at the position ortho to the activating methoxy group and meta to the deactivating acetyl group. chegg.comsigmaaldrich.com

Table 3: Substituent Effects in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting EffectGoverning Factor
-OCH3 (Methoxy)ActivatingOrtho, ParaResonance donation of lone pair. quora.com
-COCH2Cl (Chloroacetyl)DeactivatingMetaInductive and resonance withdrawal by carbonyl. libretexts.org
Overall Molecule Activated Ortho to Methoxy Group The strongly activating -OCH3 group directs the position of substitution. chegg.com

Nucleophilic Aromatic Substitution (NAS): Standard nucleophilic aromatic substitution is unlikely to occur on the phenyl ring of this compound. Such reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). The subject molecule does not meet these criteria. The methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack.

Regioselective Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. total-synthesis.com In the case of this compound, the existing substituents on the benzene ring, the methoxy group (-OCH3) and the chloroacetyl group (-C(O)CH2Cl), exert significant influence on the regioselectivity of further substitution.

The methoxy group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org Conversely, the chloroacetyl group is a deactivating group and a meta-director because of its electron-withdrawing nature, both through induction and resonance. libretexts.org The directing effects of these two groups are in opposition.

In electrophilic aromatic substitution reactions, the powerful activating and ortho, para-directing effect of the methoxy group typically dominates the deactivating and meta-directing effect of the chloroacetyl group. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho to the methoxy group (C3 and C5).

Table 1: Directing Effects of Substituents in this compound

SubstituentElectronic EffectDirecting Preference
4-Methoxy (-OCH3)Activating, Electron-donatingortho, para
1-Chloroacetyl (-C(O)CH2Cl)Deactivating, Electron-withdrawingmeta

The interplay of these effects dictates that the most likely positions for electrophilic attack are the carbons at the 3 and 5 positions, which are ortho to the activating methoxy group and meta to the deactivating chloroacetyl group. The use of specific catalysts, such as zeolites, can further enhance regioselectivity, often favoring the formation of a single isomer. researchgate.net

Mechanistic Investigations of Elimination Processes

The chloroacetyl moiety of this compound can undergo elimination reactions, specifically dehydrochlorination, to form unsaturated compounds. The mechanism of this elimination is highly dependent on the reaction conditions.

Unimolecular Elimination (E1) Pathways for Dehydrochlorination

The dehydrochlorination of this compound can proceed through a unimolecular elimination (E1) mechanism. libretexts.org This is a two-step process that begins with the slow, rate-determining departure of the chloride leaving group to form a carbocation intermediate. scienceinfo.commasterorganicchemistry.com The stability of this carbocation is a critical factor in favoring the E1 pathway. scienceinfo.com In this specific molecule, the carbocation is benzylic and is further stabilized by the electron-donating methoxy group at the para position, which can delocalize the positive charge through resonance.

The second step of the E1 mechanism involves a weak base abstracting a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.orgscienceinfo.com Weak bases and polar protic solvents generally favor E1 reactions. scienceinfo.com

Product Characterization: Formation of Conjugated Olefins

The elimination of hydrogen chloride from this compound results in the formation of a conjugated olefin, specifically 1-(4-methoxyphenyl)ethenone. The double bond formed is in conjugation with both the carbonyl group and the aromatic ring. This extended conjugation provides additional stability to the product molecule. E1 reactions are regioselective and tend to follow Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. scienceinfo.com In the case of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane, a related compound, dehydrochlorination in acetonitrile (B52724) yields the trans-p-methoxy stilbene, indicating an E1 mechanism. researchgate.net

Kinetic Analysis and Mechanistic Probing

Kinetic studies are instrumental in elucidating the detailed mechanisms of reactions involving this compound.

Influence of Solvent Polarity on Reaction Rates and Pathways

The polarity of the solvent plays a crucial role in the kinetics of elimination reactions. For E1 reactions, which proceed through a charged carbocation intermediate, an increase in solvent polarity will stabilize this intermediate and the transition state leading to it. This stabilization lowers the activation energy and thus increases the reaction rate. scienceinfo.com Therefore, the rate of E1 dehydrochlorination of this compound is expected to be significantly faster in polar solvents like water and alcohols compared to nonpolar solvents. scienceinfo.com In contrast, E2 reactions are less sensitive to solvent polarity.

Identification and Role of Reactive Intermediates

The primary reactive intermediate in the E1 elimination of this compound is the carbocation formed upon the departure of the chloride ion. libretexts.orgwikipedia.org This intermediate is a key species whose stability dictates the feasibility of the E1 pathway. The presence of the para-methoxy group is crucial for stabilizing this carbocation through resonance. The study of related systems has shown that stable cations are characteristic of reactions proceeding via an E1 mechanism. researchgate.net The interception and characterization of such intermediates, though challenging, provide direct evidence for the proposed reaction mechanism. nih.gov

Electronic and Steric Effects of Substituents on Reaction Profiles

The reactivity of this compound is significantly influenced by the electronic and steric nature of substituents on the aromatic ring. These substituents can alter the electrophilicity of the carbonyl carbon and the α-carbon, thereby affecting the rates and mechanisms of nucleophilic substitution and other reactions. The quantitative evaluation of these effects is often accomplished through linear free energy relationships, such as the Hammett equation, which correlates reaction rates with substituent constants (σ).

Electronic Effects

The electronic influence of a substituent on the phenyl ring is a critical determinant of the reactivity of the α-chloro ketone moiety. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert their effects through a combination of inductive and resonance mechanisms.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (NO₂), cyano (CN), and halo (e.g., Cl, Br) decrease the electron density of the aromatic ring. This inductive and/or resonance withdrawal of electron density extends to the carbonyl group, increasing its polarization. A more electrophilic carbonyl carbon, in turn, enhances the partial positive charge on the adjacent α-carbon, making it more susceptible to nucleophilic attack. Consequently, the presence of an EWG on the phenyl ring generally accelerates the rate of nucleophilic substitution at the α-carbon.

For instance, in reactions of substituted phenacyl halides with nucleophiles, a positive Hammett ρ value is typically observed. This indicates that the reaction is facilitated by the stabilization of a negative charge in the transition state, a characteristic of reactions favored by EWGs. Kinetic studies on the reaction of substituted phenacyl bromides with pyridines have shown significant Hammett ρ values, underscoring the substantial influence of substituents on the reaction rate. nih.gov

Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (OCH₃), as in the parent compound this compound, and alkyl groups (e.g., CH₃) increase the electron density of the aromatic ring. This effect is transmitted to the carbonyl group, reducing its electrophilicity and, consequently, the susceptibility of the α-carbon to nucleophilic attack. As a result, EDGs generally decrease the rate of nucleophilic substitution reactions. The methoxy group in this compound, for example, exerts a deactivating effect on nucleophilic substitution compared to an unsubstituted phenacyl chloride.

The following interactive table illustrates the expected qualitative effect of various para-substituents on the rate of a typical nucleophilic substitution reaction of 2-chloro-1-(substituted-phenyl)ethanone.

Substituent (Y)Electronic EffectExpected Reaction Rate (relative to Y=H)Hammett Constant (σₚ)
-NO₂Strong Electron-WithdrawingFaster0.78
-CNStrong Electron-WithdrawingFaster0.66
-ClWeak Electron-WithdrawingFaster0.23
-HReference-0.00
-CH₃Weak Electron-DonatingSlower-0.17
-OCH₃Strong Electron-DonatingSlower-0.27

Steric Effects

While electronic effects are often dominant for meta- and para-substituted analogs, steric hindrance can play a significant role, particularly with ortho-substituents. Bulky groups in the ortho position can sterically hinder the approach of a nucleophile to the α-carbon, thereby slowing down the reaction rate. This steric inhibition can sometimes override the electronic effects.

For example, an ortho-methyl group, despite being weakly electron-donating, can cause a significant decrease in the reaction rate due to its proximity to the reaction center. The interplay between steric and electronic effects can lead to complex reactivity patterns that are not solely predicted by Hammett constants.

Research Findings from Related Systems

A kinetic study on the reaction of phenacyl bromide with substituted pyridines and anilines in various solvents has demonstrated the profound impact of substituents on the reaction mechanism. koreascience.kr The Hammett plots for these reactions show a clear correlation between the electronic nature of the substituent on the aniline (B41778) and the reaction rate, with electron-donating groups accelerating the reaction. koreascience.kr

Furthermore, studies on the pyridinolysis of phenacyl bromides have revealed that the mechanism can shift from a concerted to a stepwise process depending on the basicity of the nucleophile, which is in turn influenced by substituents. nih.gov The Hammett ρ values for these reactions are substantial, indicating a high sensitivity to electronic effects. nih.gov For instance, the reaction of phenacyl bromides with anilines in methanol (B129727) and dimethylformamide yielded Hammett ρ values of -2.00 and -2.22 respectively, indicating a buildup of positive charge in the transition state, which is stabilized by electron-donating groups on the nucleophile. koreascience.kr

The following data table, based on findings from related phenacyl halide systems, illustrates the quantitative effect of substituents on reaction rates.

Substituent on Phenacyl Bromide (Y)NucleophileSolventRelative Rate Constant (k/k₀)Hammett ρ
p-OCH₃PyridineAcetonitrile< 1~ -2.0
p-CH₃PyridineAcetonitrile< 1~ -2.0
HPyridineAcetonitrile1.00~ -2.0
p-ClPyridineAcetonitrile> 1~ -2.0
p-NO₂PyridineAcetonitrile>> 1~ -2.0

Note: The relative rate constants and Hammett ρ value are illustrative and based on trends observed in the reactions of substituted phenacyl bromides. nih.govkoreascience.kr

Synthetic Utility and Advanced Derivatization Strategies of 2 Chloro 1 4 Methoxyphenyl Ethanone

Construction of Diverse Heterocyclic Frameworks

The reactivity of 2-Chloro-1-(4-methoxyphenyl)ethanone is well-suited for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutically active agents and functional materials.

Oxazolidinone Synthesis

While not a direct precursor, this compound can be utilized in a multi-step pathway to generate oxazolidinone rings bearing a 4-methoxyphenyl (B3050149) substituent. A common strategy for oxazolidinone synthesis involves the cyclization of 2-amino alcohol derivatives. rsc.orgorganic-chemistry.org Therefore, a synthetic route commencing with the reduction of the ketone in this compound to its corresponding alcohol, followed by substitution of the chlorine with an amino group (or a protected equivalent), would yield the necessary 2-amino-1-(4-methoxyphenyl)ethanol (B43869) precursor. This intermediate can then undergo cyclization with a carbonylating agent, such as phosgene (B1210022) or a dialkyl carbonate, to furnish the desired 5-(4-methoxyphenyl)oxazolidin-2-one ring system.

A related synthesis involves the cyclocondensation of 2-chloro-N-(4-methoxyphenyl)acetamide with potassium cyanate (B1221674) to yield 2-imino-3-(4-methoxyphenyl)oxazolidin-4-one, demonstrating the utility of related structures in forming the oxazolidinone core. youtube.com

Benzofuranone Formation

The synthesis of benzofuranones can be efficiently achieved using this compound as a starting material through a two-step sequence. The initial step involves a Williamson ether synthesis, where the α-chloro group is displaced by a substituted phenol (B47542), such as 2-methoxyphenol, to form an α-phenoxy ketone intermediate. rsc.org Specifically, the reaction of this compound with a phenol in the presence of a base yields the corresponding 2-phenoxy-1-(4-methoxyphenyl)ethanone derivative.

This intermediate can then undergo an intramolecular cyclization reaction, typically under acidic or Lewis acid-catalyzed conditions. This electrophilic aromatic substitution reaction, often a Friedel-Crafts type acylation, results in the formation of the fused furanone ring, yielding a substituted benzofuran-3(2H)-one. This strategy provides a regioselective route to complex benzofuranone scaffolds. unh.edu

Table 1: Synthesis of Benzofuranone Precursor

Reactant 1Reactant 2ProductYieldReference
2-Bromo-1-(4-methoxyphenyl)ethanone2-Methoxyphenol2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone88% rsc.org

Note: 2-Bromo-1-(4-methoxyphenyl)ethanone is used as a close analog to the title compound.

Integration into Hybrid Pyrazoline-Thiadiazole Systems

The electrophilic nature of the α-carbon in this compound makes it an ideal substrate for the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing thiazole rings. nih.govyoutube.commdpi.com This reaction can be adapted to create complex hybrid molecules, such as those combining pyrazoline and thiadiazole moieties.

In this approach, a pre-formed N-thiocarbamoyl pyrazoline acts as the thioamide component. The reaction proceeds via nucleophilic attack of the sulfur atom from the thiocarbamoyl group onto the electrophilic methylene (B1212753) carbon of this compound, displacing the chloride ion. Subsequent intramolecular condensation and dehydration between the nitrogen of the pyrazoline and the ketone carbonyl group of the starting material leads to the formation of the thiazole ring. This results in a fused hybrid system where the 4-methoxyphenyl ketone moiety becomes an integral part of the final thiazole ring, specifically at the 4-position. This strategy is widely used for creating libraries of potentially bioactive compounds. wikipedia.org

Synthesis of Other Multifunctionalized Organic Scaffolds

Beyond heterocycle synthesis, this compound is a key starting material for preparing other important organic intermediates and for analytical applications.

Intermediate for Wittig-Horner Olefination Precursors

The Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction is a powerful tool for the stereoselective synthesis of alkenes. nih.gov The key reagents for this transformation are phosphonate (B1237965) carbanions, which are typically generated from β-ketophosphonates. This compound serves as an excellent precursor for these HWE reagents via the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org

In this reaction, the α-chloro ketone is treated with a trialkyl phosphite, such as triethyl phosphite. The nucleophilic phosphorus atom attacks the carbon bearing the chlorine atom in an SN2 fashion, displacing the chloride ion. The resulting phosphonium (B103445) salt intermediate then undergoes a dealkylation step, where the displaced chloride ion attacks one of the ethyl groups on the phosphorus, yielding the final diethyl 2-oxo-2-(4-methoxyphenyl)ethylphosphonate and ethyl chloride as a byproduct. youtube.com This β-ketophosphonate is a stable compound that can be readily deprotonated with a mild base to generate the stabilized carbanion needed for the HWE reaction with aldehydes, leading to the formation of α,β-unsaturated ketones.

Table 2: Representative Michaelis-Arbuzov Reaction

Reactant 1Reactant 2ProductReference
ChloroacetoneTriethyl phosphiteDiethyl (2-oxopropyl)phosphonate chemicalbook.com
2-BromoacetophenoneTriethyl phosphiteDiethyl (2-oxo-2-phenylethyl)phosphonate sigmaaldrich.com

Note: These are analogous reactions demonstrating the formation of β-ketophosphonates from α-haloketones.

Chiral Derivatization for Enantiomeric Purity Assessment

Determining the enantiomeric purity of chiral compounds is crucial in many fields, particularly in the pharmaceutical industry. One established method involves the use of a chiral derivatizing agent (CDA) to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.orgnih.gov These diastereomers possess different physical properties and can be separated and quantified by standard chromatographic (e.g., HPLC) or spectroscopic (e.g., NMR) techniques. researchgate.netchiralpedia.com

This compound can function as a derivatizing agent for chiral nucleophiles such as amines and alcohols. The reaction involves the nucleophilic attack of the chiral analyte on the electrophilic chloromethyl carbon of the ketone. For a racemic analyte, this reaction produces a pair of diastereomers. For instance, reacting a racemic chiral primary amine (R/S-Amine) with this compound would yield two diastereomeric amino-ketones: (R)-Amine-ketone and (S)-Amine-ketone.

The structural differences between these diastereomers, particularly the spatial arrangement of the groups around the newly formed and existing stereocenters, lead to distinct signals in their NMR spectra or different retention times in HPLC analysis. By integrating the corresponding peaks, the ratio of the diastereomers, and thus the enantiomeric excess of the original analyte, can be accurately determined. nih.gov This highlights the utility of this compound as a tool in stereochemical analysis.

Ligand Synthesis for Coordination Chemistry: Imidazole (B134444) Derivatives

The imidazole ring is a fundamental heterocyclic structure found in numerous biologically active molecules and functional materials. The synthesis of substituted imidazoles is a significant area of research, and this compound plays a role in the creation of these valuable compounds. Imidazole derivatives are crucial in coordination chemistry due to their ability to form stable complexes with various metal ions. These complexes have applications in catalysis, materials science, and bioinorganic chemistry.

One common strategy for synthesizing imidazole derivatives involves the reaction of an α-haloketone, such as this compound, with a source of ammonia (B1221849) and an aldehyde, often in a one-pot reaction. This approach, known as the Radziszewski synthesis, allows for the construction of the imidazole ring with various substituents. The methoxyphenyl group from the starting ketone becomes a substituent on the final imidazole ring, influencing the electronic properties and coordination behavior of the resulting ligand.

For instance, the reaction of this compound with a suitable aldehyde and ammonium (B1175870) acetate (B1210297) can yield 2,4(5)-disubstituted imidazoles. The specific substitution pattern can be controlled by the choice of reactants and reaction conditions. These imidazole derivatives can then be used as ligands to create coordination compounds with metals like technetium, which have applications in radiopharmaceuticals. mdpi.com The synthesis of C-2 aroyl substituted imidazole derivatives has been achieved through a one-pot, two-step reaction starting from acetophenone (B1666503) derivatives. nih.gov These imidazole derivatives can be further modified to create more complex heterocyclic systems. nih.gov

The development of new synthetic methods for imidazole derivatives is an active area of research, with a focus on improving efficiency, regioselectivity, and functional group tolerance. rsc.org These advancements continue to expand the utility of compounds like this compound in the synthesis of novel ligands for coordination chemistry.

Strategic Applications as a Key Synthetic Intermediate

The reactivity of the α-chloro ketone functionality makes this compound a valuable precursor for a variety of chemical transformations. This has led to its strategic application in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.

Precursor in Pharmaceutical Compound Synthesis

The structural motif of a methoxyphenyl group connected to a two-carbon chain is present in numerous pharmaceutical agents. This compound serves as a key starting material for introducing this fragment into a target molecule.

One notable application is in the synthesis of Anastrozole , a non-steroidal aromatase inhibitor used in the treatment of breast cancer. core.ac.uk While various synthetic routes exist, some approaches could potentially utilize intermediates derived from this compound. The synthesis of Anastrozole involves the construction of a substituted benzene (B151609) ring bearing two cyanomethyl groups and a triazole ring. core.ac.ukgoogle.com

Another significant application is in the synthesis of Fenofibrate (B1672516) , a lipid-lowering drug. The synthesis of fenofibrate involves the etherification of 4-chloro-4'-hydroxybenzophenone. google.comgoogle.com While not a direct precursor, the structural elements of this compound are related to the intermediates involved in some synthetic pathways of fenofibrate's core structure.

The versatility of this compound also extends to the synthesis of other biologically active compounds. For example, it can be a building block for pyrazolo[3,4-c]pyridine derivatives, which are investigated for their potential therapeutic properties. google.com

Role in Fine Chemical Production Processes

Beyond pharmaceuticals, this compound is a valuable intermediate in the production of various fine chemicals. These chemicals may be used as agrochemicals, fragrances, dyes, and specialty polymers. The reactivity of the chlorine atom allows for its displacement by a wide range of nucleophiles, leading to the formation of ethers, esters, amines, and other functional groups.

The methoxy (B1213986) group on the aromatic ring can also be a site for further chemical modification, although it is generally less reactive than the α-chloro position. This allows for a stepwise and controlled derivatization of the molecule, enabling the synthesis of complex and highly functionalized products. The production of these fine chemicals often relies on robust and scalable synthetic processes where this compound serves as a reliable and cost-effective starting material.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Chloro 1 4 Methoxyphenyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of 2-Chloro-1-(4-methoxyphenyl)ethanone reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is characterized by two doublets, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy (B1213986) group (H-3/H-5) are shielded and appear upfield, while the protons ortho to the electron-withdrawing acetyl group (H-2/H-6) are deshielded and appear downfield. The methylene (B1212753) protons of the chloromethyl group appear as a sharp singlet, deshielded by the adjacent carbonyl and chlorine atom. The methoxy group protons also give rise to a distinct singlet.

Table 1: Representative ¹H NMR Data for 2-Bromo-1-(4-methoxyphenyl)ethanone Data obtained in CDCl₃ at 400 MHz. rsc.orgchemicalbook.com

AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-2, H-6 (Aromatic)~7.97d (doublet)8.8
H-3, H-5 (Aromatic)~6.96d (doublet)8.8
-COCH₂Cl~4.40s (singlet)N/A
-OCH₃~3.88s (singlet)N/A

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected. The carbonyl carbon (C=O) is highly deshielded and appears at the lowest field (~190-200 ppm). The aromatic carbons show characteristic shifts, with the carbon bearing the methoxy group (C-4) being the most shielded among the substituted aromatic carbons, and the carbon attached to the acetyl group (C-1) appearing at a lower field. The methylene carbon (-CH₂Cl) and the methoxy carbon (-OCH₃) have characteristic chemical shifts in the aliphatic region of the spectrum. rsc.org

Similar to the ¹H NMR data, published spectra for the chloro-compound are scarce. The data for 2-Bromo-1-(4-methoxyphenyl)ethanone serves as a close reference. rsc.org

Table 2: Representative ¹³C NMR Data for 2-Bromo-1-(4-methoxyphenyl)ethanone Data obtained in CDCl₃ at 100 MHz. rsc.org

AssignmentChemical Shift (δ) [ppm]
C=O~189.9
C-4~164.1
C-2, C-6~131.9
C-1~126.8
C-3, C-5~114.0
-OCH₃~55.6
-CH₂Br~30.7

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. libretexts.orgoxinst.com For this compound, a COSY spectrum would show a cross-peak connecting the signals of the aromatic protons H-2/H-6 with H-3/H-5, confirming their ortho relationship. No other correlations would be expected, as the methylene and methoxy protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps proton signals to the carbon signals to which they are directly attached. osti.govnih.gov An HSQC spectrum would show a correlation peak between the ¹H signal at ~7.97 ppm and the ¹³C signal at ~131.9 ppm (C-2/C-6), between the ¹H signal at ~6.96 ppm and the ¹³C signal at ~114.0 ppm (C-3/C-5), between the methylene proton signal at ~4.40 ppm and the methylene carbon signal, and between the methoxy proton signal at ~3.88 ppm and the methoxy carbon signal at ~55.6 ppm. This allows for the definitive assignment of both the proton and carbon skeletons.

The Gauge-Including Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to predict NMR shielding tensors, which can then be converted to chemical shifts. gaussian.com This method, often used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in a molecule. By calculating the shielding for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, theoretical chemical shifts can be obtained and compared with experimental data.

This computational approach is particularly valuable for confirming structural assignments, especially in complex molecules or for distinguishing between isomers where spectral differences are subtle. The accuracy of the GIAO/DFT approach has been shown to be high, with R-squared values often exceeding 0.90 when comparing theoretical and experimental data. For this compound, GIAO calculations would begin with a geometry optimization of the molecule's lowest energy conformer, followed by the calculation of isotropic shielding constants for each hydrogen and carbon nucleus. These theoretical values would then be scaled against experimental data or a reference standard to predict the NMR spectrum, providing a robust cross-validation of the assignments made from experimental 1D and 2D NMR data.

Mass Spectrometric Characterization

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound (MW ≈ 184.6 g/mol ), the EI-MS spectrum is expected to show a molecular ion peak at m/z 184, with a characteristic M+2 isotope peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. The primary fragmentation pathway involves α-cleavage, the breaking of the bond between the carbonyl group and the chloromethyl group, which is a common fragmentation for ketones. libretexts.org This cleavage results in two primary fragments:

The 4-methoxybenzoyl cation (m/z 135): This is a resonance-stabilized acylium ion and is expected to be the base peak (the most intense peak) in the spectrum. [C₈H₇O₂]⁺

The chloromethyl radical (•CH₂Cl): As a neutral species, this is not detected by the mass spectrometer.

The 4-methoxybenzoyl cation (m/z 135) can undergo further fragmentation by losing a neutral molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions. miamioh.edu This results in the formation of the 4-methoxyphenyl (B3050149) cation at m/z 107 .

Further fragmentation of the m/z 107 ion, which is characteristic of anisole (B1667542) derivatives, can occur via two main routes:

Loss of a neutral formaldehyde (B43269) molecule (CH₂O) to yield a phenyl cation fragment at m/z 77 . miamioh.edu

Loss of a methyl radical (•CH₃) to yield a phenoxy cation at m/z 92 .

Table 3: Predicted Major Fragments in the EI-MS of this compound

m/zProposed Ion StructureFormation Pathway
184/186[C₉H₉ClO₂]⁺˙ (Molecular Ion)Electron Ionization
135[CH₃OC₆H₄CO]⁺ (Base Peak)α-cleavage (Loss of •CH₂Cl)
107[CH₃OC₆H₄]⁺Loss of CO from m/z 135
92[OC₆H₄]⁺Loss of •CH₃ from m/z 107
77[C₆H₅]⁺Loss of CH₂O from m/z 107

Compound Index

Investigation of Rearrangement Phenomena in Mass Spectrometry

In the study of this compound and similar carbonyl compounds, mass spectrometry reveals significant molecular rearrangements. A notable phenomenon is the McLafferty rearrangement, a fragmentation reaction that occurs in molecules containing a keto-group. wikipedia.org This process involves β-cleavage and the transfer of a γ-hydrogen atom, which can proceed through either a radical or ionic mechanism. wikipedia.org

For carbonyl compounds with a sufficiently long linear alkyl chain, the McLafferty rearrangement is a favorable process. It results in the formation of a stable, neutral alkene molecule and a resonance-stabilized radical ion. libretexts.org The detection of these fragments, particularly the even mass-to-charge ratio of the McLafferty ion, is a key indicator for identifying carbonyl compounds and deducing their structure. libretexts.org

Studies on related unsaturated ketones have shown that metastable molecular ions can undergo a McLafferty rearrangement by eliminating a 1,3-butadiene (B125203) molecule. researchgate.net This process can be accompanied by an even more energetically favored fragmentation corresponding to the loss of an ethyl radical. researchgate.net The dynamics of the McLafferty rearrangement have been investigated using femtosecond time-resolved measurements, revealing that the process occurs on both fast (femtosecond) and slow (picosecond) timescales, associated with molecular rotation and bond cleavage, respectively. msu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the arrangement of atoms and the nature of the chemical bonds.

Detailed Assignment of Vibrational Modes

The detailed assignment of vibrational modes for this compound and its derivatives is achieved through a combined experimental and computational approach. Density Functional Theory (DFT) calculations are frequently employed to simulate the vibrational spectra and aid in the assignment of specific spectral features. nih.govnanobioletters.com

For instance, in related methoxy-substituted benzaldehydes, the excellent agreement between experimental and calculated spectra allows for a confident assignment of the various vibrational modes, including the torsional modes of the methyl groups. nih.gov The C=O stretching vibration in similar ketone structures is typically observed in the FT-IR spectrum at a characteristic frequency. nanobioletters.com For example, the FT-IR spectrum of 4'-methoxyacetophenone, a related compound, shows characteristic absorption bands that can be compared to those of this compound to understand the influence of the chloro substituent. nist.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For this compound, a UV absorption maximum is reported at 285 nm in an aqueous sulfuric acid solution. This absorption is attributed to the electronic transitions within the aromatic ring and the carbonyl group.

Computational Prediction of Electronic Transitions via Time-Dependent Density Functional Theory (TD-DFT)

To gain a deeper understanding of the electronic transitions observed in the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. github.io This computational method allows for the prediction of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. github.io

TD-DFT has been shown to provide a well-balanced description of excited states, particularly for radical species, as the ground state is often well-represented by a single Kohn-Sham determinant. github.io By applying TD-DFT, researchers can assign the observed electronic transitions to specific molecular orbital promotions, providing a detailed picture of the molecule's electronic behavior upon photoexcitation.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. carleton.edurigaku.com This method is crucial for determining the exact molecular geometry, including bond lengths, bond angles, and intermolecular interactions. carleton.edurigaku.com

Crystallographic Determination of Solid-State Structure (SC-XRD)

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P 1 21/c 1. nih.govnih.gov The crystallographic data provides detailed information on the unit cell dimensions and the precise coordinates of each atom within the crystal lattice.

Table 1: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic nih.govnih.gov
Space GroupP 1 21/c 1 nih.govnih.gov
a (Å)7.6079 nih.gov
b (Å)12.296 nih.gov
c (Å)9.9240 nih.gov
α (°)90 nih.gov
β (°)111.097 nih.gov
γ (°)90 nih.gov
Z4 nih.gov

This crystallographic analysis confirms the molecular connectivity and provides the basis for understanding the intermolecular interactions that govern the packing of the molecules in the solid state.

Investigation of Crystal Packing and Intermolecular Hydrogen Bonding

The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular forces. These interactions, though weaker than covalent bonds, are fundamental in determining the physical properties of a crystalline material, including its melting point, solubility, and stability. For this compound and its derivatives, X-ray crystallography has been an indispensable tool for elucidating the nuances of their crystal packing and the specific hydrogen bonding networks that define their supramolecular architecture.

The crystal structure of This compound has been determined through single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The detailed crystallographic parameters provide a foundational understanding of its solid-state conformation.

Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₉H₉ClO₂
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)7.6079
b (Å)12.296
c (Å)9.9240
α (°)90
β (°)111.097
γ (°)90
Volume (ų)Not explicitly stated, calculated from other parameters
Z4
Data sourced from the Crystallography Open Database (COD) entry 2000635. nih.gov

To understand the influence of substituent changes on the crystal packing, it is insightful to examine its derivatives. The bromo analogue, 2-Bromo-1-(4-methoxyphenyl)ethanone , which also crystallizes in a monoclinic system (space group P2/c), exhibits a packing arrangement dominated by weak intermolecular C—H⋯O hydrogen bonds. researchgate.net In this structure, the aromatic C—H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This interaction links the molecules into a one-dimensional chain, demonstrating a common packing motif for this class of compounds. researchgate.net

Crystal and Hydrogen Bond Data for 2-Bromo-1-(4-methoxyphenyl)ethanone

ParameterValue
Crystal DataCrystal SystemMonoclinic
Space GroupP2/c
a (Å)7.7360 (15)
b (Å)12.441 (3)
c (Å)10.048 (2)
β (°)111.42 (3)
Volume (ų)900.3 (4)
Hydrogen Bond Geometry (Å, °)D—H···AC—H···O
D—H0.93
H···A2.48
D···A3.399 (8)
Data sourced from Acta Crystallographica Section E, 2009, E65, o2245. researchgate.net

A more significant alteration in the hydrogen bonding network is observed in the positional isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone . The presence of a hydroxyl group in the meta-position introduces a strong hydrogen bond donor, which profoundly influences the crystal packing. researchgate.netnih.gov The molecule itself is nearly planar. nih.gov In the crystal, strong O—H⋯O hydrogen bonds form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov This primary interaction, complemented by a weaker C—H⋯O hydrogen bond, results in the formation of inversion-symmetric dimers. researchgate.netnih.gov This dimeric motif is a stark contrast to the one-dimensional chain observed in the bromo-analogue, highlighting how the position and nature of a functional group can fundamentally redirect the primary intermolecular interactions and, consequently, the entire supramolecular assembly. researchgate.net

Crystal and Hydrogen Bond Data for 2-chloro-1-(3-hydroxyphenyl)ethanone

ParameterValue
Crystal DataChemical FormulaC₈H₇ClO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.9172 (2)
b (Å)12.7016 (4)
c (Å)11.8573 (3)
β (°)96.294 (1)
Hydrogen Bond Geometry (Å, °)D—H···AO1—H1O···O2
D—H0.86 (2)
H···A1.86 (2)
D···A2.7121 (13)
D—H···AC2—H2···O2
D—H0.95
H···A2.53
D···A3.1678 (15)
Data sourced from Acta Crystallographica Section E, 2022, E78, 1127-1130. researchgate.net

Theoretical and Computational Chemistry Approaches to 2 Chloro 1 4 Methoxyphenyl Ethanone

Quantitative Structure-Activity Relationship (QSAR) Modeling

Two-Dimensional QSAR for Biological Activity Prediction

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) is a computational methodology used extensively in rational drug design. nih.gov The fundamental principle of QSAR is to establish a mathematical correlation between the physicochemical properties and structural features of a series of compounds and their biological activities. nih.govmdpi.com This process allows for the prediction of the activity of new or untested molecules. mdpi.com

The development of a 2D-QSAR model typically involves several key steps:

Data Set Selection : A group of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.govmdpi.com For a hypothetical QSAR study on analogues of 2-Chloro-1-(4-methoxyphenyl)ethanone, this would involve synthesizing and testing a library of similar molecules.

Descriptor Calculation : For each molecule in the series, various 2D molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the calculated descriptors to the observed biological activity. nih.gov

Validation : The predictive power of the QSAR model is rigorously assessed. This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds that were not used to build the model (e.g., R²_pred). nih.gov A statistically robust model can then be used to predict the activity of new compounds, helping to prioritize which molecules should be synthesized and tested in the laboratory. mdpi.comnih.gov

For a class of compounds, a 2D-QSAR model could reveal that features like the presence of a halogen atom (chlorine) and a methoxy (B1213986) group on the phenyl ring are critical for a specific biological activity.

Correlation with Molecular Descriptors and Thermodynamic Parameters

The biological activity of a compound is intrinsically linked to its molecular properties, which are quantified by molecular descriptors. These descriptors can be correlated with thermodynamic parameters that govern the molecule's behavior in a biological system, such as its ability to cross cell membranes or bind to a protein. For this compound, several key computed descriptors are available. nih.gov

Table 1: Computed Molecular Descriptors for this compound

DescriptorValueSignificance in Computational Models
Molecular Formula C₉H₉ClO₂Defines the elemental composition. nih.gov
Molecular Weight 184.62 g/mol Influences diffusion and transport properties. nih.gov
XLogP3 2.4A measure of lipophilicity, crucial for membrane permeability and hydrophobic interactions with targets. nih.gov
Topological Polar Surface Area 26.3 ŲPredicts transport properties, such as absorption and brain penetration. nih.gov
Hydrogen Bond Donor Count 0Indicates the capacity to donate protons in hydrogen bonds. nih.gov
Hydrogen Bond Acceptor Count 2Indicates the capacity to accept protons in hydrogen bonds, important for target binding. nih.gov
Rotatable Bond Count 3Relates to the conformational flexibility of the molecule. nih.gov

Source: PubChem CID 237806 nih.gov

In QSAR studies, these descriptors are the independent variables used to predict activity. For instance, a positive correlation between XLogP3 and activity might suggest that hydrophobic interactions are key for the compound's mechanism of action. plos.org Similarly, electronic descriptors, which are not listed in the simple table above but are used in advanced models, can describe how the methoxy group's electron-donating nature influences the reactivity of the carbonyl group, which can be critical for covalent or non-covalent interactions with a biological target.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.comfip.org This method is instrumental in drug discovery for visualizing how a compound might interact with a potential biological target at the atomic level. plos.org

Prediction of Ligand-Target Interactions and Binding Affinity

The primary goals of molecular docking are to predict the binding mode and the strength of the interaction, the latter of which is expressed as a binding affinity or scoring function value. nih.gov Accurately predicting binding affinity is crucial for prioritizing potential drug candidates. nih.gov

The simulation process involves placing a 3D model of the ligand into the binding site of a protein structure. An algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site, calculating a score for each pose. plos.org The lowest energy scores typically correspond to the most stable and likely binding mode.

A hypothetical docking study of this compound into a protein's active site would yield detailed information on:

Binding Affinity : A numerical score, often expressed in kcal/mol, that estimates the free energy of binding. A more negative value indicates a stronger, more favorable interaction. fip.org

Ligand-Target Interactions : The specific non-covalent interactions that stabilize the complex. These can be visualized and analyzed, as shown in the table below.

Table 2: Types of Interactions Predicted by Molecular Docking

Interaction TypeDescriptionPotential Role for this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a nearby electronegative atom like oxygen or nitrogen.The carbonyl oxygen and the ether oxygen of the methoxy group can act as hydrogen bond acceptors with amino acid residues like Serine or Tyrosine in a protein's active site. plos.org
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein that are driven by the exclusion of water.The phenyl ring is a significant hydrophobic feature that can interact with nonpolar amino acid residues such as Leucine, Valine, or Phenylalanine. plos.org
Halogen Bonding A non-covalent interaction involving the electrophilic region of a halogen atom (chlorine).The chlorine atom can interact with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Pi-Pi Stacking An attractive, noncovalent interaction between aromatic rings.The methoxyphenyl ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket.

By analyzing these interactions, computational chemists can understand the structural basis for a compound's activity and suggest chemical modifications to improve its binding affinity and selectivity for a specific target. plos.org

Biological Activities and Applications in Medicinal Chemistry of 2 Chloro 1 4 Methoxyphenyl Ethanone

Antimicrobial Efficacy Studies

The antimicrobial potential of compounds derived from 2-Chloro-1-(4-methoxyphenyl)ethanone has been a subject of scientific investigation, with studies exploring their activity against a range of pathogenic microorganisms.

In Vitro Antibacterial Spectrum and Potency

Derivatives of this compound have demonstrated significant antibacterial properties. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity that could be pivotal in addressing infectious diseases, including those caused by resistant strains. The core structure of α-haloacetophenones, to which this compound belongs, is recognized for its contribution to antibacterial efficacy. Studies on a series of α-haloacetophenones have indicated that these molecules can serve as lead compounds for the development of new antibacterial agents. nih.gov For instance, certain analogues have shown potent in vitro activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely documented in readily available literature, the general class of chloroacetamides has been shown to possess antibacterial activity. The presence of the chloro atom is often considered to enhance this biological effect.

Antifungal Activity Assessment

The exploration of this compound and its analogues has extended to their potential as antifungal agents. Studies on related chloro-substituted aromatic compounds suggest a promising avenue for the development of novel antifungal therapies. For example, the synthetic amide 2-chloro-N-phenylacetamide has exhibited notable antifungal activity against strains of Aspergillus flavus, with investigations into its mechanism of action pointing towards disruption of the fungal plasma membrane. This compound was shown to have MIC values ranging from 16 to 256 μg/mL against the tested Aspergillus flavus strains.

Furthermore, other related acetamide (B32628) structures have been evaluated against Candida species. For instance, 2-chloro-N-phenylacetamide demonstrated inhibitory effects on both planktonic cells and biofilms of fluconazole-resistant Candida albicans and Candida parapsilosis, with MIC values between 128 and 256 µg/mL. While this data pertains to a related but different molecule, it underscores the potential antifungal properties associated with the chloroacetamide functional group present in this compound.

Investigation of Anti-inflammatory Properties

The anti-inflammatory potential of methoxyphenyl-containing compounds has been an area of active research. While direct studies on the anti-inflammatory effects of this compound are limited in the public domain, research on structurally related molecules provides some insights. For example, various benzofuran (B130515) derivatives, which can be synthesized from precursors like this compound, have been reported to possess anti-inflammatory activities. nih.gov

Additionally, other methoxy-substituted phenolic and chalcone (B49325) compounds have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. For instance, a synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, was found to exert significant anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), a critical enzyme in the cellular defense against inflammation. nih.gov These findings suggest that the 4-methoxyphenyl (B3050149) group present in this compound could contribute to anti-inflammatory activity, warranting further investigation into the specific effects of this compound.

Anticancer and Antitumor Research

The scaffold of this compound has served as a valuable starting point for the synthesis of novel compounds with potential anticancer and antitumor activities. Research into its derivatives has revealed promising results against various cancer cell lines. nih.gov

In Vitro Cytotoxicity and Antiproliferative Assays

Derivatives of this compound have been the focus of in vitro studies to assess their cytotoxic and antiproliferative effects on cancer cells. These investigations have shown that certain derivatives can inhibit the growth of cancer cell lines, including those from liver, breast, and prostate cancers. nih.gov The observed IC50 values in some of these studies suggest significant antiproliferative effects at relatively low concentrations.

For example, a series of pyrimidodiazepines synthesized from 2-chloro-4-anilinoquinazoline-chalcones, which are derivatives of the core structure, were evaluated for their anticancer activity. One particular quinazoline-chalcone derivative demonstrated high antiproliferative activity against a panel of cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of a Quinazoline-Chalcone Derivative

Cell Line Cancer Type GI50 (μM)
K-562 Leukemia 0.622
RPMI-8226 Leukemia -
HCT-116 Colon Cancer 1.81
LOX IMVI Melanoma -
MCF7 Breast Cancer -

Data derived from a study on quinazoline-chalcone derivatives. science.gov

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function. nih.gov

Molecular Mechanisms of Action: Enzyme Inhibition (e.g., HDAC)

The molecular mechanisms underlying the biological activities of this compound derivatives are often associated with their ability to interact with specific biological targets, such as enzymes. nih.gov One area of interest in cancer therapy is the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Aberrant HDAC activity is linked to the development of various cancers. nih.gov

HDAC inhibitors work by blocking the enzymatic activity of HDACs, leading to an increase in histone acetylation and ultimately affecting gene transcription and cell cycle progression, often resulting in apoptosis of cancer cells. While there is no direct evidence in the reviewed literature specifically identifying this compound as an HDAC inhibitor, the study of ketone-containing molecules as HDAC inhibitors is an active area of research. For instance, hydroxyl ketone-based compounds have been investigated as selective inhibitors of class I HDACs. nih.gov The ethanone (B97240) moiety of this compound provides a structural basis that could potentially be exploited for the design of new enzyme inhibitors, including those targeting HDACs.

Neuroprotective Activity Assessment

Extensive literature searches did not yield any specific studies or data regarding the neuroprotective activity of this compound. The following subsections outline the areas where no information was found.

Mitigation of Glutamate-Induced Neurotoxicity

There is currently no available scientific literature that investigates or provides findings on the ability of this compound to mitigate glutamate-induced neurotoxicity. While glutamate-induced excitotoxicity is a known mechanism of neuronal damage, research has not yet explored the potential protective role of this specific compound in such pathways.

Cellular Antioxidant Defense Mechanisms

No research data could be located concerning the effects of this compound on cellular antioxidant defense mechanisms. Studies detailing its impact on antioxidant enzymes, reactive oxygen species (ROS) scavenging, or other related cellular processes have not been published.

Amelioration of Cognitive Impairment Models

There are no available studies or findings on the efficacy of this compound in the amelioration of cognitive impairment in preclinical models. Its potential to address cognitive deficits remains an uninvestigated area of research.

Specific Enzyme Inhibition Profiling

Information regarding the specific enzyme inhibition profile of this compound is not present in the current body of scientific literature.

Targeting Histone Deacetylases (HDACs)

No studies were found that profiled the inhibitory activity of this compound against Histone Deacetylases (HDACs). While HDACs are a significant target in medicinal chemistry, this compound has not been identified as an inhibitor in available research.

Development and Application as Fluorescent Probes for Biomolecular Detection

There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a fluorescent probe for biomolecular detection. Its fluorescent properties and potential applications in this area have not been explored.

Translational Applications in Drug Discovery and Development

The journey of a chemical entity from a laboratory curiosity to a therapeutic agent is a complex and multifaceted process. This compound, a seemingly simple α-haloketone, serves as a pertinent example of how fundamental chemical compounds are leveraged in the intricate workflow of drug discovery and development. Its utility spans from being a foundational building block to its derivatives being subjected to sophisticated computational and experimental assays to predict their fate and action in a biological system.

This compound is a valuable intermediate in organic synthesis, primarily owing to its reactive α-chloro ketone moiety. This functional group allows for a variety of chemical transformations, making it a key precursor in the synthesis of more complex molecules with potential therapeutic applications. Its structural framework, featuring a methoxy-substituted phenyl ring, is a common motif in many biologically active compounds.

The reactivity of the α-chloro ketone functionality enables its use in the construction of various heterocyclic scaffolds, which are central to the structure of many pharmaceuticals. For instance, it can serve as a starting material for the synthesis of substituted thiazoles, imidazoles, and other nitrogen- and sulfur-containing heterocycles. These heterocyclic cores are present in a wide array of drugs, highlighting the strategic importance of intermediates like this compound in medicinal chemistry.

A notable example of the utility of a related α-haloketone, 2-chloro-1-(4-hydroxyphenyl)ethanone, is its use in the preparation of hydroxypyrimidine derivatives with histone deacetylase (HDAC) inhibitory activity. biosynth.com This underscores the role of such chlorinated acetophenones as crucial building blocks in the development of targeted therapies. biosynth.com

The development of novel therapeutic scaffolds is a cornerstone of modern drug discovery, aiming to create unique molecular architectures with desired biological activities. This compound and its analogs are employed in the synthesis of such scaffolds.

One illustrative example is the one-pot synthesis of a tetra-substituted imidazole (B134444) derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. nih.gov This reaction involves the condensation of benzil, 5-chlorosalicylaldehyde, ammonium (B1175870) acetate (B1210297), and anisidine, a reaction where a derivative of the title compound could conceivably be used. nih.gov This synthesis highlights how relatively simple starting materials can be assembled into complex, three-dimensional scaffolds that can be further elaborated to optimize their interaction with biological targets. The resulting imidazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. nih.gov

The ability to generate diverse molecular frameworks from a common precursor like this compound is a key strategy in combinatorial chemistry and library synthesis for drug discovery. By systematically modifying the substituents on the aromatic ring or by employing different reaction partners, a multitude of novel compounds can be generated and screened for therapeutic potential.

Scaffold Type Synthetic Utility of this compound Analogs Potential Therapeutic Area
ImidazolesPrecursor for multi-component reactions to form highly substituted imidazole rings. nih.govAnti-inflammatory, Anticancer, Antifungal
ThiazolesBuilding block for the Hantzsch thiazole (B1198619) synthesis.Antibacterial, Antiviral
QuinolinesCan be used in the synthesis of quinoline-based heterocycles. mdpi.comAntimalarial, Anticancer

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) have become indispensable tools for this purpose, allowing for the rapid screening of large numbers of compounds and reducing the reliance on costly and time-consuming experimental studies. nih.govku.edu

While specific in silico ADME studies on derivatives of this compound are not extensively reported in the public domain, the methodologies are well-established and routinely applied to novel chemical entities. mdpi.comnih.govrsc.org These computational models predict a range of properties, including:

Absorption: Parameters such as intestinal absorption, oral bioavailability, and compliance with Lipinski's rule of five are calculated based on the molecule's physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comrsc.org

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution help in understanding how a compound will be distributed throughout the body. mdpi.com

Metabolism: In silico tools can predict the primary sites of metabolism on a molecule and identify which cytochrome P450 (CYP) enzymes are likely to be involved in its biotransformation. mdpi.com This is critical for anticipating potential drug-drug interactions.

Excretion: The likely routes of elimination from the body, such as renal or hepatic clearance, can also be estimated. mdpi.com

For a hypothetical library of derivatives of this compound, these in silico ADME predictions would be instrumental in prioritizing which compounds to synthesize and advance to further experimental testing.

ADME Parameter In Silico Prediction Method Importance in Drug Discovery
Oral BioavailabilityLipinski's Rule of Five, Veber's RulesPredicts the fraction of an orally administered dose that reaches systemic circulation.
Blood-Brain Barrier PenetrationCalculated LogP, Polar Surface AreaDetermines if a compound can reach targets in the central nervous system.
Cytochrome P450 InhibitionMolecular Docking, Pharmacophore ModelingPredicts potential for drug-drug interactions.
hERG InhibitionQSAR ModelsAssesses the risk of cardiac toxicity.

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and dosing regimen. Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect. Therefore, assessing metabolic stability is a key step in the drug development process. nih.govresearchgate.net

The primary method for evaluating metabolic stability in vitro is the use of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.netbioivt.com In a typical assay, the test compound is incubated with liver microsomes (from human or other species) and the decrease in its concentration over time is measured. researchgate.net This allows for the calculation of the intrinsic clearance and the half-life of the compound. nih.govresearchgate.net

In Vitro System Enzymes Present Information Gained
Liver MicrosomesPhase I enzymes (e.g., CYPs)Intrinsic clearance, metabolic half-life, identification of major metabolites. researchgate.netbioivt.com
HepatocytesPhase I and Phase II enzymesMore complete picture of hepatic metabolism and clearance. bioivt.com
Recombinant CYPsSpecific CYP isoformsIdentification of the specific enzymes responsible for metabolism.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. ku.edu These libraries, which can contain hundreds of thousands of diverse small molecules, are often designed to include a wide range of chemical scaffolds to maximize the chances of finding a "hit." ku.edu

Derivatives of this compound, with their potential for generating diverse chemical structures, are ideal candidates for inclusion in such screening libraries. By reacting the parent compound with a variety of building blocks, a large and diverse library of related compounds can be synthesized. This library can then be screened in HTS campaigns against a wide range of biological targets, such as enzymes, receptors, and ion channels, to identify compounds with desired biological activity.

Once a "hit" is identified from an HTS campaign, the next step is to confirm its activity and identify its molecular target. This often involves a series of secondary assays and target deconvolution studies. The chemical structure of the hit compound, derived from a precursor like this compound, provides a starting point for structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to improve its potency, selectivity, and pharmacokinetic properties.

Screening Library Type Description Role in Drug Discovery
Diversity-Oriented Synthesis (DOS) LibrariesContain a wide range of structurally diverse and complex molecules.Exploration of novel chemical space to identify new drug targets and mechanisms of action.
Focused LibrariesComposed of compounds designed to interact with a specific family of targets (e.g., kinases, GPCRs).Increased probability of finding hits for a particular target class.
Fragment LibrariesConsist of low molecular weight compounds that are screened for weak binding to a target.Hits can be optimized into more potent leads.

Biocatalytic Transformations and Stereoselective Synthesis

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, as the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful tool for stereoselective synthesis due to the high enantioselectivity of many enzymes.

The carbonyl group of this compound and its analogs makes it an excellent substrate for biocatalytic reduction to the corresponding chiral alcohol. A study on the closely related compound, 1-(4-methoxyphenyl)ethanone, demonstrated the potential of this approach. nih.gov In this study, a panel of marine-derived fungi were screened for their ability to asymmetrically reduce the ketone. nih.gov Several fungal strains were identified that could produce the corresponding (R)- or (S)-1-(4-methoxyphenyl)ethanol with high enantiomeric excess. nih.gov

For example, Aspergillus sydowii Ce15 and Bionectria sp. Ce5 produced the (R)-alcohol with over 99% enantiomeric excess, while Beauveria felina CBMAI 738 yielded the (S)-alcohol, also with over 99% enantiomeric excess. nih.gov These findings highlight the potential for using biocatalysis to produce enantiopure chiral alcohols from prochiral ketones like this compound. These chiral alcohols are valuable intermediates for the synthesis of a wide range of pharmaceuticals.

The enzymes responsible for these transformations are typically ketoreductases, which utilize cofactors such as NADPH or NADH. The development of recombinant ketoreductases with enhanced stability and activity has further expanded the utility of this approach for industrial-scale synthesis of chiral intermediates.

Biocatalyst Substrate Product Enantiomeric Excess (ee)
Aspergillus sydowii Ce151-(4-methoxyphenyl)ethanone(R)-1-(4-methoxyphenyl)ethanol>99% nih.gov
Bionectria sp. Ce51-(4-methoxyphenyl)ethanone(R)-1-(4-methoxyphenyl)ethanol>99% nih.gov
Beauveria felina CBMAI 7381-(4-methoxyphenyl)ethanone(S)-1-(4-methoxyphenyl)ethanol>99% nih.gov
Penicillium citrinum CBMAI 11861-(4-methoxyphenyl)ethanone(S)-1-(4-methoxyphenyl)ethanol69% nih.gov

Enantioselective Bioreduction of Ketone Substrates

The enantioselective bioreduction of prochiral ketones, such as this compound, into optically active alcohols is a pivotal process in the synthesis of pharmaceutical intermediates. This transformation is achieved with high enantiomeric excess (ee) using whole-cell biocatalysts or isolated enzymes. The resulting chiral halohydrins are versatile building blocks for creating more complex molecules with specific biological activities. nih.gov

Research has demonstrated the effective bioreduction of structurally similar ketones. For instance, the asymmetric reduction of 2-chloro-1-phenylethanone yields (S)-(−)-2-chloro-1-phenylethanol with varying yields and enantiomeric excesses, depending on the biocatalyst used. nih.gov Similarly, the bioconversion of 1-(4-methoxyphenyl)ethanone has been studied extensively, with various fungal strains capable of producing either the (S) or (R) enantiomer of the corresponding alcohol with high enantioselectivity. nih.govfrontiersin.org These studies underscore the potential of biocatalysis to control stereochemistry, a critical factor in the efficacy of many pharmaceutical compounds. The enzymes responsible, typically ketoreductases (KREDs), selectively add a hydride to one face of the carbonyl group, leading to the preferential formation of one enantiomer.

Enzymatic Pathways for Chiral Intermediate Synthesis

The synthesis of chiral intermediates from this compound and related compounds relies on specific enzymatic pathways. The key enzymes in these transformations are ketoreductases (KREDs), which belong to the broader class of alcohol dehydrogenases. These enzymes catalyze the reduction of a ketone to a chiral secondary alcohol by transferring a hydride from a cofactor, typically NADPH or NADH.

The demand for enantiomerically pure intermediates has driven research into discovering and engineering new enzymes. eurekaselect.comnih.gov For example, a ketoreductase, KR-01, was identified for the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) into (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for the drug Ticagrelor. researchgate.net In another instance, recombinant Escherichia coli was engineered to express a ketoreductase mutant from Lactobacillus kefiri to produce (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol. researchgate.net

Exploration of Marine-Derived Fungi as Biocatalysts

Marine environments represent a vast and largely untapped resource for novel microorganisms with unique metabolic capabilities. Marine-derived fungi have emerged as particularly effective biocatalysts for the asymmetric reduction of ketones. nih.govfrontiersin.org Their ability to thrive in high-salinity environments makes them robust candidates for industrial biotransformations. nih.gov

Several strains of marine-derived fungi have been screened for their ability to reduce ketones similar to this compound. In one study, nine fungal strains were tested for the bioreduction of 1-(4-methoxyphenyl)ethanone. nih.govfrontiersin.org Six of these strains successfully catalyzed the reduction with high yields and excellent enantiomeric excesses. nih.govfrontiersin.org Notably, the stereochemical outcome depended on the fungal strain used.

Bioreduction of 1-(4-methoxyphenyl)ethanone by Marine-Derived Fungi
Fungal StrainProduct EnantiomerEnantiomeric Excess (ee)Yield
Aspergillus sclerotiorum CBMAI 849(S)-1-(4-methoxyphenyl)ethanolHighHigh
Pestalotiopsis miczynskii Gc5(S)-1-(4-methoxyphenyl)ethanolHigh-
Beauveria felina CBMAI 738(S)-1-(4-methoxyphenyl)ethanolHighHigh
Penicillium citrinum CBMAI 1186(R)-1-(4-methoxyphenyl)ethanolHigh-
Bionectria sp. Ce5(R)-1-(4-methoxyphenyl)ethanolHighHigh
Aspergillus sydowii Ce15(R)-1-(4-methoxyphenyl)ethanolHigh-

Data sourced from studies on the bioconversion of 1-(4-methoxyphenyl)ethanone. nih.govfrontiersin.org

These fungi, isolated from marine organisms such as algae and sponges, possess robust enzymatic systems capable of performing highly selective reductions. nih.govfrontiersin.org For instance, Penicillium citrinum CBMAI 1186 has been shown to catalyze the reduction of 2-chloro-1-phenylethanone. nih.govfrontiersin.org

Process Optimization for Bioreduction Yield and Enantioselectivity

To move from laboratory-scale findings to viable industrial applications, process optimization is crucial. Key parameters that are typically optimized include pH, temperature, substrate concentration, and biocatalyst formulation. researchgate.net

A significant advancement in this area is the use of immobilized whole cells. Immobilization can enhance the stability of the biocatalyst, simplify product separation, and allow for the reuse of the biocatalyst over multiple cycles. Whole mycelia of marine fungi such as Aspergillus sclerotiorum and Penicillium citrinum have been immobilized on various supports, including silica (B1680970) gel and chitosan (B1678972). nih.govfrontiersin.org In the case of reducing 1-(4-methoxyphenyl)ethanone, immobilizing P. citrinum CBMAI 1186 on chitosan not only improved the yield but also inverted the stereoselectivity from the (R)-enantiomer to the (S)-enantiomer with excellent enantioselectivity. nih.govfrontiersin.org

For the enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, a close analog, process optimization led to remarkable results. The bioreduction was successfully performed at a very high substrate concentration of 500 g/L, achieving a near 100% conversion rate and an outstanding enantiomeric excess of over 99.9%. researchgate.net This demonstrates the potential for developing highly efficient and green manufacturing processes for chiral intermediates. researchgate.net

Example of Process Optimization for Ketone Bioreduction
ParameterConditionResult
Substrate2-chloro-1-(3,4-difluorophenyl)ethanoneConversion: ~100% Enantiomeric Excess (ee): >99.9% Space-Time Yield: 145.8 mmol/L/h
BiocatalystKetoreductase KR-01
Substrate Concentration500 g/L
Key AdvantageGreen, high-productivity process

Data based on the enzymatic preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. researchgate.net

Such optimization efforts are critical for making biocatalytic routes economically competitive with traditional chemical methods, paving the way for their broader adoption in the pharmaceutical industry.

Industrial and Advanced Materials Applications of 2 Chloro 1 4 Methoxyphenyl Ethanone

Integral Role in Large-Scale Chemical Manufacturing

2-Chloro-1-(4-methoxyphenyl)ethanone, also known as 4-methoxyphenacyl chloride, is a key intermediate in organic synthesis. nih.gov Its bifunctional nature, featuring both a reactive chloro group and a ketone, makes it a valuable starting material for constructing more complex molecules. α-Haloketones like this compound are recognized for their high reactivity and ability to undergo selective transformations with a variety of reagents. nih.gov

One of the primary industrial applications of this compound is as a building block for the synthesis of a wide range of chemical products. Chlorinated acetophenones are frequently used as intermediates in the production of active pharmaceutical ingredients. nih.gov For instance, related chloroacetophenone derivatives are instrumental in preparing compounds with potential therapeutic activities. While specific large-scale manufacturing processes involving this compound are often proprietary, its structural motif is found in various complex molecules, indicating its importance as a foundational chemical. It is a known intermediate in the synthesis of certain fungicides and other specialty chemicals. For example, similar chloro-acetophenone structures are pivotal in creating agricultural fungicides like difenoconazole. google.com

Application in Coordination Chemistry and Heterogeneous/Homogeneous Catalysis

The ketone and chloro functionalities of this compound allow it to act as a ligand in coordination chemistry. The oxygen atom of the carbonyl group can donate a lone pair of electrons to a metal center, while the chloro group can either coordinate to the metal or be displaced by another ligand. This dual reactivity enables the formation of various metal complexes.

While direct catalytic applications of this compound itself are not extensively documented in publicly available literature, its structural analogs play a significant role. The coordination complexes formed from phenacyl halides can serve as catalysts or catalyst precursors in various organic reactions. The electronic properties of the phenyl ring, modified by the electron-donating methoxy (B1213986) group at the para position, can influence the stability and reactivity of the resulting metal complex. This tuning of electronic properties is a key principle in the design of both homogeneous and heterogeneous catalysts. For instance, rhodium-catalyzed reactions are used for the synthesis of 1,4-diketones, which are valuable chemical precursors. acs.orgacs.org

Precursor for Advanced Materials: Dyes and Polymers

The reactivity of this compound makes it a candidate for the synthesis of advanced materials, including certain types of dyes and polymers.

In dye synthesis, chloroacetophenone derivatives can be used to introduce the phenacyl moiety into a larger chromophore system. While specific examples of commercial dyes derived directly from this compound are scarce in the literature, related structures are used. For example, various azo disperse dyes are synthesized using chloro-ethanone derivatives. ijirset.com The general strategy involves the reaction of the chloro group with a suitable nucleophile that is part of a dye molecule, effectively tethering the methoxyphenacyl group to the chromophore. The methoxy group can act as an auxochrome, modifying the color and fastness properties of the dye.

In polymer chemistry, monomers derived from related compounds like 2-chloro-N-(4-methoxyphenyl) acetamide (B32628) have been synthesized and studied. researchgate.net The chloro group on this compound allows for its incorporation into polymer chains through nucleophilic substitution reactions. This can be used to create polymers with specific functionalities or to modify existing polymers. For instance, the phenacyl group can be attached as a side chain to a polymer backbone, introducing properties such as UV-absorbance or photosensitivity.

Contribution to the Development of Photolabile Protecting Groups (related compounds)

Perhaps one of the most significant areas related to this compound is its connection to photolabile protecting groups (PPGs), also known as phototriggers or "caged" compounds. acs.orgwikipedia.org PPGs are chemical moieties that can be removed from a molecule using light, allowing for precise spatial and temporal control over the release of an active substance. wikipedia.orgnih.gov

The phenacyl group is a classic example of a carbonyl-based PPG. wikipedia.org It can be used to protect a variety of functional groups, including carboxylates and phosphates. wikipedia.org The protection involves forming a phenacyl ester with the molecule of interest. Upon irradiation with UV light, the ester bond is cleaved, releasing the active molecule and generating a byproduct, in this case, p-methoxyacetophenone.

The presence of the methoxy group at the para-position of the phenyl ring, as in this compound, is a common and beneficial modification. This electron-donating group can influence the photophysical properties of the protecting group, such as its absorption wavelength and the efficiency of the cleavage reaction. acs.org Research has shown that p-methoxyphenacyl esters are effective photosensitive protecting groups for biologically important molecules like phosphates, offering an alternative to other PPGs that can produce problematic side reactions.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound nih.gov
Synonyms 4-Methoxyphenacyl Chloride, 2-Chloro-4′-methoxyacetophenone nih.gov
CAS Number 2196-99-8 nih.govscbt.com
Molecular Formula C₉H₉ClO₂ nih.govscbt.com
Molecular Weight 184.62 g/mol nih.govscbt.com
Appearance White to almost white powder or crystals
Crystal System Monoclinic nih.gov

| Space Group | P 1 21/c 1 | nih.gov |

Table 2: Related Compounds and Their Applications

Compound Name Application Reference
2-chloro-1-(4-hydroxyphenyl)ethanone Intermediate for HDAC inhibitors nih.gov
2-chloro-N-(4-methoxyphenyl) acetamide Precursor for methacrylate (B99206) monomers researchgate.net
p-Methoxyphenacyl esters Photolabile protecting groups for phosphates

Table 3: List of Compound Names Mentioned in the Article

Compound Name
This compound
4-Methoxyphenacyl chloride
2-Chloro-4′-methoxyacetophenone
Difenoconazole
p-methoxyacetophenone
2-chloro-N-(4-methoxyphenyl) acetamide
2-chloro-1-(4-hydroxyphenyl)ethanone

Q & A

(Basic) What are the established synthetic methodologies for preparing 2-Chloro-1-(4-methoxyphenyl)ethanone?

Answer:
The compound is typically synthesized via two primary routes:

  • Chlorination of 1-(4-methoxyphenyl)ethanone : Reacting the parent ketone with chlorine sources (e.g., Cl₂, SOCl₂) under controlled conditions. This method often employs ethanol as a solvent with hydrochloric acid and hydroperoxide, yielding α-chlorinated derivatives .
  • Bromination-Azide Substitution : Bromination of 1-(4-methoxyphenyl)ethanone to form 2-bromo derivatives, followed by nucleophilic substitution with sodium azide to introduce functional groups for downstream applications (e.g., amine synthesis) .

Key Considerations : Temperature control (e.g., hot ethanol for chlorination) and stoichiometric ratios are critical to minimize side products like dichlorinated by-products.

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the chloroacetophenone backbone, with distinct signals for the methoxy group (δ ~3.8 ppm) and carbonyl carbon (δ ~190 ppm) .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (MW: 184.62) and fragmentation patterns, such as loss of Cl⁻ (m/z 149) .
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

Advanced Tip : For crystalline samples, X-ray crystallography (using SHELX software for refinement) provides unambiguous structural confirmation, including bond angles and packing motifs .

(Advanced) How can researchers address contradictory spectral data during structural elucidation?

Answer:
Contradictions may arise from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) yield varying XRD patterns. Use temperature-controlled crystallization and compare with computed powder diffraction patterns .
  • Solvent Artifacts : Residual solvents in NMR (e.g., DMSO-d6) can obscure signals. Employ high-resolution MS and deuterated solvent exchanges to isolate analyte peaks .
  • By-Product Interference : Chlorination may produce dichloro derivatives (e.g., 2,2-dichloro variants). Purify via column chromatography (silica gel, hexane/EtOAc) and validate with HPLC-MS .

(Advanced) What factors influence stereoselectivity in biocatalytic reductions of this compound derivatives?

Answer:
Using Acinetobacter sp. ZJPH1806 for asymmetric reduction:

  • pH Optimization : Activity peaks at pH 7.6 (56.2% yield), while stereoselectivity remains >99.9% across pH 6.0–8.0. Lower pH (e.g., 5.5) may reduce membrane permeability .
  • Ionic Strength : Phosphate buffer concentrations (0.05–0.2 M) show minimal impact on yield, suggesting enzyme robustness to ionic variations .
  • Substrate Engineering : Bulky substituents on the phenyl ring can sterically hinder enzyme binding, reducing enantiomeric excess (ee).

Methodological Insight : Screen multiple bacterial strains (e.g., Acinetobacter sp. SC13874) to compare pH and solvent tolerance profiles .

(Basic) What are the key applications of this compound in heterocyclic synthesis?

Answer:
The compound serves as a versatile precursor for:

  • Antibiotic Intermediates : Synthesis of hydroxypyrimidine derivatives with HDAC inhibitory activity, crucial for epigenetic research .
  • Heterocycles : Formation of pyrrolo-pyridines via azide intermediates, which are reduced to amines for bioactive molecule construction .
  • Polymer Chemistry : Functionalization of monomers for optoelectronic materials (e.g., fluorescent dyes, optical brighteners) .

(Advanced) What challenges arise during crystallographic refinement of this compound derivatives?

Answer:

  • Twinned Crystals : Common in chlorinated acetophenones. Use SHELXL’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices .
  • Disorder in Methoxy Groups : Partial rotation of the -OCH₃ moiety creates electron density ambiguity. Apply restraints (e.g., SIMU/ISOR) during refinement .
  • High-Resolution Data : For small molecules, collect data to at least 0.8 Å resolution to resolve Cl···O interactions and validate Hirshfeld surfaces .

(Advanced) How can researchers optimize reaction conditions for scale-up in academic settings?

Answer:

  • Solvent Selection : Ethanol or THF minimizes side reactions vs. polar aprotic solvents (e.g., DMF), which may promote hydrolysis.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylations to improve yields in aryl ketone syntheses .
  • In-Line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.